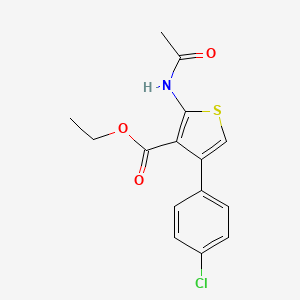![molecular formula C31H36N4O2S B12135385 N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)
N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(butan-2-il)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un anillo triazol, un grupo sulfánil y varios anillos aromáticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[4-(butan-2-il)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida típicamente implica una síntesis orgánica de múltiples pasos. El proceso comienza con la preparación del anillo triazol, seguido por la introducción del grupo sulfánil y los sustituyentes aromáticos. Los reactivos comunes utilizados en estos pasos incluyen derivados de hidrazina, fuentes de azufre y varios aldehídos o cetonas aromáticos. Las condiciones de reacción a menudo implican el uso de solventes como etanol o diclorometano, y catalizadores como ácidos o bases para facilitar las reacciones.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, utilizando reactores de flujo continuo y empleando técnicas avanzadas de purificación como cromatografía o cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[4-(butan-2-il)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo sulfánil puede oxidarse a un sulfóxido o sulfona utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Los anillos aromáticos pueden reducirse bajo condiciones específicas utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica o nucleofílica, dependiendo de los sustituyentes presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halogenos, agentes nitrantes, agentes sulfonantes.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas, compuestos aromáticos reducidos y varios derivados aromáticos sustituidos.
Aplicaciones Científicas De Investigación
N-[4-(butan-2-il)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Se investiga su potencial como agente farmacéutico, particularmente en el desarrollo de fármacos anticancerígenos o antiinflamatorios.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-[4-(butan-2-il)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra su interacción con objetivos moleculares específicos. El anillo triazol y el grupo sulfánil son grupos funcionales clave que permiten que el compuesto se una a enzimas o receptores, potencialmente inhibiendo su actividad. Esta unión puede interrumpir diversas vías bioquímicas, lo que lleva a los efectos terapéuticos deseados.
Comparación Con Compuestos Similares
Compuestos similares
Acetoacetato de etilo: Un compuesto más simple con un grupo funcional éster similar.
Derivados de imidazolina: Compuestos con heterociclos similares que contienen nitrógeno.
Ligandos del receptor de serotonina: Compuestos con estructuras aromáticas y actividad biológica similares.
Singularidad
N-[4-(butan-2-il)fenil]-2-{[5-(4-terc-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es único debido a su combinación de un anillo triazol, un grupo sulfánil y múltiples anillos aromáticos, que confieren propiedades químicas y biológicas específicas no encontradas en compuestos más simples.
Propiedades
Fórmula molecular |
C31H36N4O2S |
|---|---|
Peso molecular |
528.7 g/mol |
Nombre IUPAC |
N-(4-butan-2-ylphenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C31H36N4O2S/c1-7-21(2)22-10-14-25(15-11-22)32-28(36)20-38-30-34-33-29(23-8-12-24(13-9-23)31(3,4)5)35(30)26-16-18-27(37-6)19-17-26/h8-19,21H,7,20H2,1-6H3,(H,32,36) |
Clave InChI |
HWHBCIDWMLFWJV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-5-(5-methyl(2-furyl))-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12135302.png)
![2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12135307.png)
![6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B12135318.png)
![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135320.png)


![2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135332.png)
![(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135338.png)

![N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide](/img/structure/B12135360.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)

